molecular formula C11H12INO4 B15093698 4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one

4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one

Cat. No.: B15093698
M. Wt: 349.12 g/mol
InChI Key: QITVYQRBHQNUFA-UHFFFAOYSA-N
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Description

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a complex heterocyclic compound. It features a pyrano[3,4-c]pyridine core, which is a fused bicyclic structure combining a pyridine and a pyran ring. The presence of various functional groups, including hydroxyl, ethyl, iodo, and methoxy, makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The compound can be reduced to remove the iodo group or reduce the pyridine ring to a piperidine ring using reducing agents like LiAlH₄.

    Substitution: The iodo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups replacing the iodo group.

Scientific Research Applications

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The presence of the iodo group can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but with a pyrazole ring instead of a pyran ring.

    Pyrrolopyridines: These compounds have a pyrrole ring fused to a pyridine ring, offering different electronic properties.

    Pyridine derivatives: Various substituted pyridines with different functional groups.

Uniqueness

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is unique due to its specific combination of functional groups and the fused pyrano[3,4-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4/c1-3-11(15)7-4-8(12)13-9(16-2)6(7)5-17-10(11)14/h4,15H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITVYQRBHQNUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC(=NC(=C2COC1=O)OC)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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